molecular formula C20H17N3O2 B2979100 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide CAS No. 2176270-53-2

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide

Cat. No.: B2979100
CAS No.: 2176270-53-2
M. Wt: 331.375
InChI Key: PUWRHAZOTGIGEF-UHFFFAOYSA-N
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Description

N-{[6-(Furan-3-yl)pyridin-3-yl]methyl}-2-(1H-Indol-1-yl)acetamide is a hybrid heterocyclic compound featuring a pyridine core substituted with a furan-3-yl group at position 6 and a methylene-linked acetamide moiety bearing an indol-1-yl group. The furan substituent may influence electronic properties and binding interactions compared to phenyl or halogenated analogs .

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(13-23-9-7-16-3-1-2-4-19(16)23)22-12-15-5-6-18(21-11-15)17-8-10-25-14-17/h1-11,14H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWRHAZOTGIGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural similarities with several classes of bioactive molecules:

A. Indole-Acetamide Derivatives
  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ():

    • Structure : Indole-3-yl linked to acetamide with a chiral phenylethyl group.
    • Properties : Orthorhombic crystal system (P212121), molecular weight 278.34 g/mol.
    • Significance : Demonstrates the role of stereochemistry in hydrogen bonding and crystal packing, relevant for solid-state stability .
  • FGIN-1–27 ():

    • Structure : 2-(2-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dihexylacetamide.
    • Activity : Potent TSPO ligand (Ki = 3.25 nM), highlighting indole-acetamide scaffolds in neurological targets .
B. Pyridine-Linked Acetamides
  • 5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (): Structure: Pyridine-acetamide with imidazothiazole and piperazine substituents. Activity: IC50 = 1.4 µM (MDA-MB-231), VEGFR2 inhibition (5.72% at 20 µM) .
  • 5RH2: 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide ():

    • Structure : Pyridine-acetamide with a chlorophenyl group.
    • Activity : Binds SARS-CoV-2 main protease (binding affinity < −22 kcal/mol) via interactions with HIS163 and ASN142 .
C. Imidazothiazole Derivatives
  • 5k, 5l, 5m, 5n ():
    • Common Features : Imidazo[2,1-b]thiazole core with variable aryl substituents (e.g., 4-chlorophenyl, 4-fluorobenzyl).
    • Trends : Chlorinated analogs (e.g., 5l) show enhanced cytotoxicity (IC50 = 1.4 µM vs. 5a’s 3.76% inhibition) .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data (NMR, MS) Source
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide C18H18N4O3S 370.42 159–161 1H NMR (DMSO-d6): δ 8.35 (s, 1H, indole NH)
5l C30H29ClN6O2S 573.11 116–118 HRMS-ESI: m/z 573.1841 [M+H]+
FGIN-1–27 C22H24FNO2 353.44 N/A Ki = 3.25 nM (TSPO binding)
5RH2 C14H12ClN2O 259.71 N/A Binding affinity < −22 kcal/mol (SARS-CoV-2 Mpro)

Key Observations :

  • Melting Points: Chlorinated derivatives (e.g., 5l) exhibit higher melting points (~116°C) compared to non-halogenated analogs, suggesting enhanced crystallinity .
  • Mass Spectrometry : HRMS-ESI data (e.g., 5l: m/z 573.1841) confirm molecular integrity, critical for validating synthetic routes .

Key Trends :

  • Substituent Effects : Chlorine (5l) and fluorine (FGIN-1–27) enhance target affinity, likely via hydrophobic and electronic interactions.
  • Selectivity : Bulky groups (e.g., 4-methoxybenzyl in 5l) improve cancer cell selectivity, whereas smaller substituents (e.g., furan in the target compound) may alter pharmacokinetics .

Biological Activity

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of furan , pyridine , and indole moieties, which contribute to its diverse biological properties. The structural formula can be represented as follows:

\text{N 6 furan 3 yl pyridin 3 yl methyl}-2-(1H-indol-1-yl)acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to various therapeutic effects. For instance, it has been shown to modulate protein synthesis and nucleic acid production in bacterial cells, highlighting its potential as an antimicrobial agent .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μM)Activity Type
Staphylococcus aureus15.625–62.5Bactericidal
Enterococcus faecalis62.5–125Bacteriostatic
Escherichia coli31.2–62.5Moderate

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. The specific pathways involved are still under investigation but may include modulation of signaling cascades related to cell survival and growth .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's efficacy against multi-drug resistant strains, demonstrating significant biofilm inhibition compared to standard antibiotics like ciprofloxacin .
  • Anticancer Activity Assessment : Research conducted at a university laboratory indicated that the compound could significantly reduce viability in breast cancer cells (MCF7), with IC50 values suggesting potent cytotoxicity at micromolar concentrations .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds. For example:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indoleFuran, Pyridine, IndoleAntimicrobial, Anticancer
Pyrazolo[3,4-d]pyrimidine derivativesPyrimidine coreAntimicrobial
N-{(6-chloropyridin-3-y)methyl}benzamideChloropyridineAnticancer

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